(3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile
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Overview
Description
(3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is a chiral organic compound characterized by the presence of an amino group, a nitrile group, and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed chemoselective synthesis, which involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . This method provides high yields and excellent regioselectivity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino or nitrile groups are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The trifluoromethyl group can participate in cycloaddition reactions, forming complex cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts, trifluoromethylating agents, and various nucleophiles. Reaction conditions often involve mild temperatures and the use of organic solvents such as acetonitrile.
Major Products Formed
The major products formed from these reactions include trifluoromethylated pyrazoles, β-amino-carbonyl compounds, and other fluorinated derivatives .
Scientific Research Applications
(3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile has a wide range of scientific research applications:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and catalytic function .
Comparison with Similar Compounds
Similar Compounds
α-Trifluoromethylstyrene: A versatile synthetic intermediate used in the preparation of more complex fluorinated compounds.
Trifluoromethylcinnamanilide: Known for its ability to inhibit bacterial respiration and its bactericidal activity.
FDA-Approved Trifluoromethyl Group-Containing Drugs: Various drugs containing the trifluoromethyl group have been approved for their pharmacological activities.
Uniqueness
(3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is unique due to its chiral nature and the presence of both an amino and nitrile group, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H8F4N2 |
---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F4N2/c11-8-5-6(10(12,13)14)1-2-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2/t9-/m1/s1 |
InChI Key |
PKKGBLKGSHJPGL-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)[C@@H](CC#N)N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(CC#N)N |
Origin of Product |
United States |
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